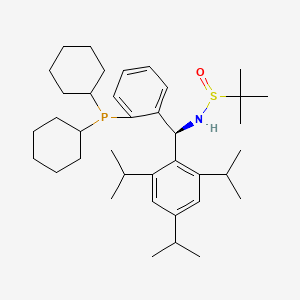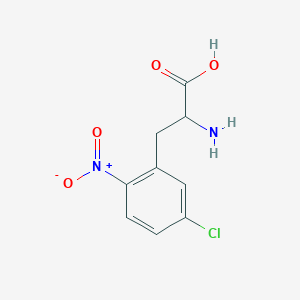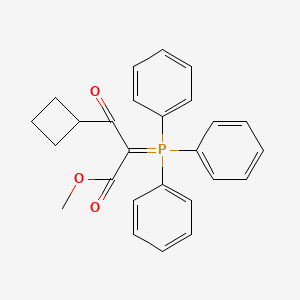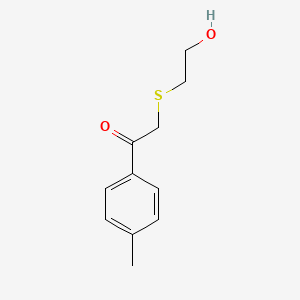
2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one is an organic compound that features a hydroxyethylthio group attached to a tolyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one typically involves the reaction of p-tolyl ethanone with 2-mercaptoethanol under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one can serve as an intermediate for the preparation of more complex molecules.
Biology
The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry
In materials science, the compound could be investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one exerts its effects would depend on its specific application. For example, if it exhibits antimicrobial activity, it may disrupt microbial cell membranes or interfere with essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-((2-Hydroxyethyl)thio)-1-phenylethan-1-one: Similar structure but with a phenyl group instead of a tolyl group.
2-((2-Hydroxyethyl)thio)-1-(m-tolyl)ethan-1-one: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
The presence of the hydroxyethylthio group in 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one may impart unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2S/c1-9-2-4-10(5-3-9)11(13)8-14-7-6-12/h2-5,12H,6-8H2,1H3 |
InChI Key |
KIOFYTPMKGRYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


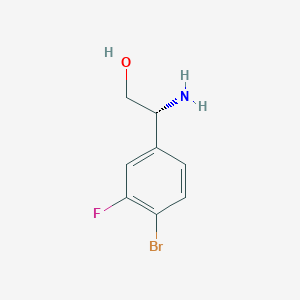
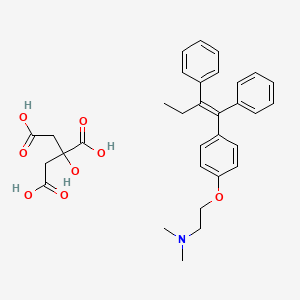
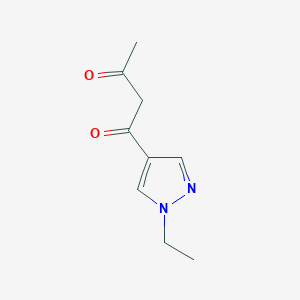
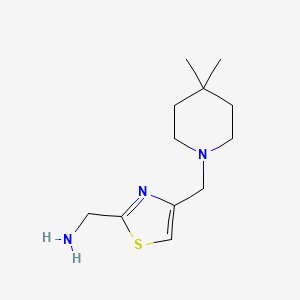
![3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13643820.png)
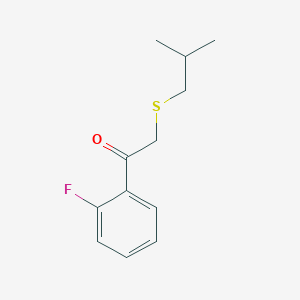
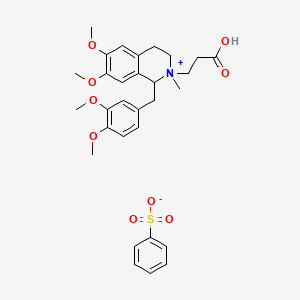
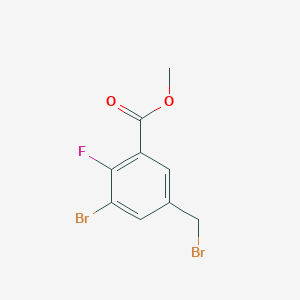
![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)
